(2S)-2-Methyl-1-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methylhexan-1-ol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-2-Methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, (2S)-2-Methylhexan-1-ol can be produced through catalytic hydrogenation of the corresponding aldehyde, 2-methylhexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-methylhexane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for converting the alcohol to a halide.
Major Products Formed
Oxidation: 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Methylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its chiral nature allows it to interact selectively with biological molecules, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Methylhexan-1-ol: The enantiomer of (2S)-2-Methylhexan-1-ol, which has the same molecular formula but a different spatial arrangement.
2-Methylhexane: A related compound without the hydroxyl group.
2-Methylhexanoic acid: The oxidized form of (2S)-2-Methylhexan-1-ol.
Uniqueness
(2S)-2-Methylhexan-1-ol is unique due to its chiral nature, which allows it to participate in stereospecific reactions. This property makes it valuable in asymmetric synthesis and in the study of chiral interactions in biological systems.
Eigenschaften
Molekularformel |
C7H16O |
---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(2S)-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
LCFKURIJYIJNRU-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@H](C)CO |
Kanonische SMILES |
CCCCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.